![molecular formula C22H22N6O B560023 (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1022150-12-4](/img/structure/B560023.png)
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
概要
説明
IBT6Aは、ブルトン型チロシンキナーゼ阻害剤であるイブルチニブの不純物として知られる化合物です。イブルチニブは、さまざまなB細胞悪性腫瘍の治療に広く使用されています。 IBT6A自体は、イブルチニブダイマーや付加物の合成における役割から関心を集めています .
準備方法
合成経路と反応条件
IBT6Aの合成にはいくつかのステップが含まれ、通常は前駆体分子の調製から始まります。具体的な合成経路は異なる場合がありますが、一般的には次のステップが含まれます。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、IBT6Aのコア構造を形成します。
官能基の修飾: リン酸二水素カリウムやトリフルオロ酢酸などの試薬を使用して、さまざまな官能基が導入または修飾されます.
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を使用して精製され、目的の純度レベルが達成されます。
工業生産方法
工業的な環境では、IBT6Aの生産は、一貫性と効率を確保するために、大型反応器と自動化されたシステムを使用して規模が拡大されます。このプロセスには、次のものが含まれます。
バッチ処理: 反応条件を注意深く監視しながら、大量の反応物がバッチ処理されます。
連続フローシステム: 一部のメーカーは、安定した生産速度を維持し、収率を向上させるために、連続フローシステムを使用しています。
化学反応の分析
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes nucleophilic substitution, particularly at the C4 position. This reactivity enables modifications critical for pharmacological optimization.
Key Insight : Chlorination at C4 enhances electrophilicity, facilitating downstream coupling with nucleophiles like amines or thiols.
Acylation and Alkylation Reactions
The secondary amine in the piperidine ring and the exocyclic amine at C4 participate in acylation/alkylation to form derivatives with improved pharmacokinetic properties.
Mechanistic Note : Acylation often employs activating agents like HOBt/EDCl to enhance coupling efficiency.
Oxidation Reactions
The piperidine moiety undergoes oxidation to form metabolites or intermediates with altered bioactivity.
Reaction Type | Reagents/Conditions | Product | Biological Impact | Reference |
---|---|---|---|---|
N-Oxidation | m-CPBA, CH₂Cl₂, 0°C to RT | Piperidine N-oxide derivative | Enhanced solubility | |
Ring Oxidation | KMnO₄, H₂O, 60°C | Open-chain diketone (rare; requires harsh conditions) | Metabolic pathway studies |
Caution : Over-oxidation may degrade the pyrazolo[3,4-d]pyrimidine core.
Salt Formation
The compound forms stable salts with acids, improving crystallinity and bioavailability.
Acid | Conditions | Product | Purity | Reference |
---|---|---|---|---|
HCl (gaseous) | Et₂O, 0°C | Dihydrochloride salt (mp >250°C) | >95% (HPLC) | |
Citric acid | Ethanol, RT | Citrate salt (improved aqueous solubility) | N/A |
Application : Dihydrochloride salts are preferred for pharmaceutical formulations due to stability .
Coupling Reactions (C-C Bond Formation)
The phenoxyphenyl group participates in Suzuki-Miyaura couplings for structural diversification.
Optimization : Microwave-assisted conditions reduce reaction times from 24h to 2h .
Hydrolysis Reactions
Controlled hydrolysis of the pyrimidine ring is observed under acidic/basic conditions.
Conditions | Product | Notes | Reference |
---|---|---|---|
6M HCl, reflux, 12h | Pyrazolo[3,4-d]pyrimidin-4-ol | Ring-opening precedes hydrolysis | |
NaOH (1M), RT, 48h | Degraded fragments | Non-productive pathway |
科学的研究の応用
Therapeutic Applications
The compound has shown promise in several therapeutic areas due to its structural characteristics that allow it to interact with biological targets effectively.
1.1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. A notable example includes its role as a Bruton’s tyrosine kinase (BTK) inhibitor, which is crucial in treating various hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
1.2. Antiviral Properties
This compound has also been explored for antiviral applications, particularly against the Zika virus. Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance antiviral activity while maintaining low cytotoxicity levels . Compounds derived from this scaffold have shown low micromolar activity against Zika virus in vitro, suggesting potential for further development as antiviral agents .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that ensure high purity and yield. The typical synthetic route includes:
- Step 1: Reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with activated piperidine derivatives.
- Step 2: Purification through chromatographic techniques to isolate the desired enantiomer with minimal impurities .
Case Study 1: BTK Inhibition
A study highlighted the unexpected off-target activities of clinical BTK inhibitors, including those derived from pyrazolo[3,4-d]pyrimidine scaffolds. The findings revealed that these compounds could also act on additional molecular targets, leading to enhanced therapeutic efficacy beyond traditional BTK inhibition .
Case Study 2: Antiviral Activity Against Zika Virus
In another research effort focused on antiviral properties, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their effectiveness against the Zika virus. The study concluded that specific structural modifications increased their potency significantly while reducing cytotoxic effects .
作用機序
IBT6Aの作用機序には、ブルトン型チロシンキナーゼとの相互作用が含まれます。キナーゼに不可逆的に結合して活性を阻害し、それによってB細胞の増殖と生存に関与するシグナル伝達経路に影響を与えます。 この阻害は、悪性B細胞の増殖の減少とアポトーシスの増加につながります .
類似化合物との比較
類似化合物
イブルチニブ: 親化合物である選択的かつ不可逆的なブルトン型チロシンキナーゼ阻害剤です。
ティラブルチニブ: 類似の用途を持つもう1つのブルトン型チロシンキナーゼ阻害剤です。
Syk阻害剤II二塩酸塩: チロシンキナーゼに対する同様の阻害効果を持つ化合物です.
IBT6Aの独自性
IBT6Aは、イブルチニブダイマーや付加物の合成における不純物や前駆体としての特定の役割のためにユニークです。 その化学構造と反応性は、研究と産業の両方の用途において貴重な化合物です .
生物活性
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of various protein kinases, particularly Bruton's tyrosine kinase (Btk). This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against specific cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits its biological activity primarily through the inhibition of Btk, a crucial enzyme involved in B-cell receptor signaling pathways. By inhibiting Btk, the compound can potentially disrupt the proliferation of malignant B-cells, making it a candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma. The structural features that facilitate this interaction include the pyrazolo[3,4-d]pyrimidine scaffold and the 4-phenoxyphenyl substituent, which enhance binding affinity to the Btk active site .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
UACC-62 (Melanoma) | 0.021 | Inhibition of tubulin polymerization |
A375 (Melanoma) | 0.5 | Induction of cell cycle arrest in G2/M |
MDA-MB-435 | 0.2 | Disruption of actin polymerization |
These results indicate that the compound not only inhibits cell growth but also affects critical cellular processes such as tubulin polymerization and actin dynamics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and piperidine moiety significantly influence biological activity. Compounds with electron-donating groups on the phenyl ring exhibited enhanced potency against melanoma cell lines. For example, a methyl substitution at the para position was found to increase activity substantially compared to other substitutions .
Chronic Lymphocytic Leukemia
A notable case study involved the application of this compound in treating CLL. The compound was tested in preclinical models, demonstrating significant reductions in tumor burden alongside minimal toxicity. This study highlights its potential as a targeted therapy for patients with resistant forms of CLL .
Melanoma Treatment
In another study focusing on melanoma, the compound was shown to outperform traditional chemotherapeutics like paclitaxel in terms of efficacy while maintaining a favorable safety profile. The mechanism involved not only direct cytotoxicity but also modulation of apoptotic pathways in melanoma cells .
特性
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022150-12-4 | |
Record name | Ibrutinib N-desacryloyl impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the synthesis of Ibrutinib?
A1: this compound serves as a crucial intermediate in the synthesis of Ibrutinib []. The paper describes a specific synthetic route where this compound is reacted with acrylic anhydride through an amidation reaction to yield Ibrutinib after recrystallization []. This highlights the compound's importance as a direct precursor in the final steps of Ibrutinib production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。